2-Bromo-4-ethoxyquinoline
Description
2-Bromo-4-ethoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 2-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions, while the ethoxy group contributes to lipophilicity and stability .
Properties
IUPAC Name |
2-bromo-4-ethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHKGPJYFSDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxyquinoline can be achieved through several methods. One common approach involves the bromination of 4-ethoxyquinoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the quinoline ring.
Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple 4-ethoxyquinoline with a suitable bromine-containing reagent. The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) are used.
Major Products
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Products include quinoline-4-carboxylic acid derivatives.
Reduction: Products include dihydroquinoline derivatives.
Scientific Research Applications
2-Bromo-4-ethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-microbial compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxyquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
4-Bromo-6-ethoxyquinoline (CAS 1070879-28-5)
- Structure : Bromine at position 4, ethoxy at position 6.
- The ethoxy group at position 6 may reduce steric hindrance compared to 4-ethoxy in the target compound.
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors. Safety data indicate precautions for inhalation and skin contact .
6-Bromo-2-ethoxy-4-methylquinoline (CAS 1187385-61-0)
- Structure : Bromine at position 6, ethoxy at position 2, methyl at position 4.
- Properties: The methyl group increases lipophilicity (logP ~3.2 estimated) compared to 2-Bromo-4-ethoxyquinoline. The ethoxy at position 2 may direct electrophilic substitution to the 4-position.
- Synthesis : Likely involves Ullmann coupling or nucleophilic aromatic substitution for ethoxy introduction .
Functional Group Variants
3-Bromo-6-ethoxy-4-hydroxyquinoline (CAS 1204810-21-8)
- Structure : Bromine at position 3, ethoxy at position 6, hydroxyl at position 4.
- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, reducing solubility in organic solvents compared to ethoxy-substituted analogs.
- Reactivity : Prone to oxidation or esterification at the hydroxyl group .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
- Structure : Bromine at position 8, hydroxyl at position 4, and ethyl ester at position 3.
- Properties : The ester group enables hydrolysis to carboxylic acids, broadening utility in prodrug design. Hydroxy at position 4 increases acidity (pKa ~6.5) .
Substituent Complexity
6-Bromo-2-(4-ethoxyphenyl)-4-[(4-methylpiperidinyl)carbonyl]quinoline (CAS 445234-44-6)
- Structure : Bromine at position 6, 4-ethoxyphenyl at position 2, and a piperidinyl-carbonyl group at position 4.
- Applications : Investigated as a modulator of neurotransmitter receptors due to its structural complexity .
Comparative Data Table
Key Findings and Implications
- Reactivity : Bromine at position 2 (target compound) is more reactive in cross-coupling reactions than at position 4 or 6 due to electronic effects.
- Lipophilicity : Ethoxy and methyl groups enhance membrane permeability, critical for bioactive molecules.
- Synthetic Flexibility : Ethoxy groups are typically introduced via nucleophilic substitution or coupling reactions, while bromine placement depends on directing groups .
Biological Activity
2-Bromo-4-ethoxyquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to apoptosis and inflammation, such as the NF-kB pathway.
- DNA Interaction : Some studies suggest that this compound can intercalate with DNA, leading to disruptions in replication and transcription processes.
Antibacterial Activity
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In a study published by Johnson et al. (2024), the effects of this compound on human breast cancer cells (MCF-7) were investigated. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values determined at 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
Anti-inflammatory Effects
Research by Lee et al. (2023) explored the anti-inflammatory properties of this compound using LPS-induced RAW 264.7 macrophages. The study found that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
